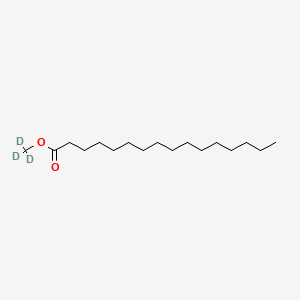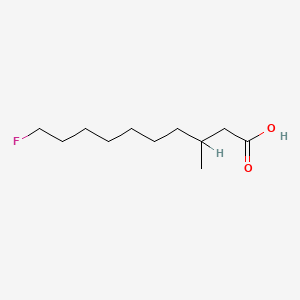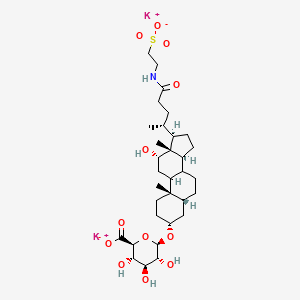
Methyl Palmitate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl Palmitate-d3, also known as methyl hexadecanoate-d3, is a deuterated form of methyl palmitate. It is a fatty acid ester derived from palmitic acid, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction typically involves refluxing palmitic acid with methanol and a strong acid catalyst like sulfuric acid for several hours. The mixture is then purified through fractional distillation to obtain the desired ester .
Industrial Production Methods: On an industrial scale, methyl palmitate is often produced from natural sources such as bayberry wax or coconut oil. The process involves the extraction of palmitic acid from these sources, followed by esterification with methanol under controlled conditions .
化学反応の分析
Types of Reactions: Methyl Palmitate-d3 undergoes various chemical reactions, including:
Esterification: Formation of esters from acids and alcohols.
Hydrodeoxygenation: Conversion to hydrocarbons using catalysts like nickel derived from LaNiO3 perovskite.
Oxidation and Reduction: Involves the addition or removal of oxygen and hydrogen atoms.
Common Reagents and Conditions:
Catalysts: Nickel, sulfuric acid.
Solvents: Methanol, water.
Conditions: Reflux, high temperature, and pressure.
Major Products:
Hydrocarbons: Produced through hydrodeoxygenation.
Other Esters: Formed through esterification with different alcohols.
科学的研究の応用
Methyl Palmitate-d3 has a wide range of applications in scientific research:
作用機序
Methyl Palmitate-d3 exerts its effects through various mechanisms:
Vasodilation: It relaxes arterioles in the retina upon electrical depolarization.
Receptor Modulation: Modulates nicotinic receptors in the superior cervical ganglion.
Anti-inflammatory Action: Inhibits the activation of macrophages, reducing inflammation.
類似化合物との比較
Methyl Myristate: Another fatty acid ester with a shorter carbon chain.
Methyl Stearate: A fatty acid ester with a longer carbon chain.
Methyl Oleate: An unsaturated fatty acid ester.
Uniqueness: Methyl Palmitate-d3 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. Its specific interactions with biological receptors and its anti-inflammatory properties also distinguish it from other similar compounds .
特性
分子式 |
C17H34O2 |
|---|---|
分子量 |
273.5 g/mol |
IUPAC名 |
trideuteriomethyl hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |
InChIキー |
FLIACVVOZYBSBS-BMSJAHLVSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)

![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)








